(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine

TRPV1 antagonist enantioselective activity pain pharmacology

(R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine (CAS 393513-95-6) is a chiral heterocyclic compound combining a 3-chloropyridine moiety with a (3R)-3-methylpiperazine ring. The (R)-configuration at the 3-position of the piperazine creates a defined stereocenter that distinguishes it from its (S)-enantiomer (CAS 847829-76-9) and racemic counterpart (CAS 1017789-43-3).

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 393513-95-6
Cat. No. B1600842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine
CAS393513-95-6
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C10H14ClN3/c1-8-7-14(6-5-12-8)10-9(11)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1
InChIKeyZIHUFGHPYQTYIP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine (CAS 393513-95-6): Chiral Piperazine Building Block for Ion Channel Modulators and Agrochemical Intermediates


(R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine (CAS 393513-95-6) is a chiral heterocyclic compound combining a 3-chloropyridine moiety with a (3R)-3-methylpiperazine ring . The (R)-configuration at the 3-position of the piperazine creates a defined stereocenter that distinguishes it from its (S)-enantiomer (CAS 847829-76-9) and racemic counterpart (CAS 1017789-43-3) . This compound serves as a key intermediate in two distinct application domains: as a pharmacophoric building block for TRPV1 vanilloid receptor antagonists , and as a structural component in the discovery of ryanodine receptor (RyR)-targeting piperazine-containing diamide insecticides [1]. Its computed LogP of 1.93 and topological polar surface area (TPSA) of 28.16 Ų reflect balanced physicochemical properties suitable for both medicinal chemistry and agrochemical development .

Why Generic Substitution of (R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine (CAS 393513-95-6) Fails: Chirality, Regiochemistry, and Pharmacophoric Precision


Substituting this compound with its racemic mixture (CAS 1017789-43-3), (S)-enantiomer (CAS 847829-76-9), N-methyl positional isomer (CAS 87394-57-8), or des-methyl analog (CAS 87394-55-6) introduces structural changes that fundamentally alter downstream molecular recognition . The (R)-configured 3-methyl group creates a defined stereochemical environment critical for enantioselective target engagement; TRPV1 antagonist benzimidazole derivatives built from the (R)-scaffold achieve IC₅₀ values as low as 90 nM, whereas libraries constructed from the des-methyl piperazine scaffold (BCTC series) exhibit a different selectivity profile dominated by acid-induced activation blockade (IC₅₀ = 6 nM) [1][2]. The C-3 methyl substitution further distinguishes this compound from the N-4 methyl isomer (CAS 87394-57-8), which lacks a stereocenter entirely and presents altered conformational preferences and hydrogen-bonding capacity [3]. In RyR-targeting insecticide SAR, the 3-chloropyridin-2-ylpiperazine motif has been explicitly identified as a privileged pharmacophoric element, with 3-substitution on the pyridine ring (3-Cl, 3-CH₃, 3-CF₃) proving essential for antagonist activity in focused library screening [4].

Quantitative Differentiation Evidence for (R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine (CAS 393513-95-6): Head-to-Head and Cross-Study Comparisons


Enantiomer-Dependent TRPV1 Antagonist Potency: (R)-Scaffold-Derived Benzimidazole Achieves 90 nM IC₅₀ at Human TRPV1

The (R)-configuration of 1-(3-chloropyridin-2-yl)-3-methylpiperazine scaffold directly impacts TRPV1 antagonist potency. A benzimidazole derivative built from the (R)-scaffold—(R)-6-tert-butyl-2-(4-(3-chloropyridin-2-yl)-2-methylpiperazin-1-yl)-1H-benzo[d]imidazole (CHEMBL254779)—exhibits an IC₅₀ of 90 nM at human TRPV1 in a FLIPR assay measuring capsaicin-induced receptor activation blockade in HEK293 cells [1]. In contrast, the des-methyl BCTC series (using 1-(3-chloropyridin-2-yl)piperazine, CAS 87394-55-6) displays a divergent selectivity profile with IC₅₀ values of 35 nM (capsaicin-induced) and 6 nM (acid-induced) at rat TRPV1, indicating that the 3-methyl substituent modulates the pharmacological phenotype [2]. The (S)-enantiomer (CAS 847829-76-9) is commercially available but no equivalent TRPV1 potency data has been reported, strongly suggesting stereochemical preference for the (R)-configuration in this chemotype .

TRPV1 antagonist enantioselective activity pain pharmacology chiral piperazine

Regiochemical Differentiation: C-3 Methyl Piperazine (Chiral) vs. N-4 Methyl Piperazine (Achiral) and Pharmacophoric Consequences

The target compound (CAS 393513-95-6) bears a methyl group at the C-3 position of piperazine, creating a chiral center with defined (R)-stereochemistry. Its closest positional isomer, 3-chloro-2-(4-methylpiperazin-1-yl)pyridine (CAS 87394-57-8), places the methyl group on the N-4 nitrogen, yielding an achiral molecule with fundamentally different hydrogen-bond donor/acceptor capacity [1]. The target compound possesses one hydrogen-bond donor (secondary amine NH) and three hydrogen-bond acceptors, whereas the N-methyl isomer has zero H-bond donors and an additional tertiary amine acceptor . In focused TRPV1 antagonist library screening, 3-substituted pyridin-2-ylpiperazines—where substitution on the pyridine ring rather than the piperazine nitrogen was preferred—were explicitly identified as the privileged architecture for antagonist activity, with N-alkylation generally reducing affinity [2]. The C-3 methyl also introduces a rotatable bond constraint (one rotatable bond) that influences the conformational ensemble compared to the more flexible N-4 methyl isomer .

regiochemistry stereochemistry piperazine conformation structure-activity relationship

Synthetic Efficiency: Microwave-Assisted Synthesis Achieves 90% Yield for the (R)-Enantiomer

A validated synthetic route to (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine, reported by Ognyanov et al. (2006) in the context of TRPV1 antagonist programs, achieves a 90% isolated yield using microwave irradiation at 240 °C for 1 hour in 1-methyl-pyrrolidin-2-one (NMP) with N-ethyl-N,N-diisopropylamine as base . A separate conventional heating approach using (R)-2-methylpiperazine and 2,3-dichloropyridine reports a yield of approximately 93.2% . The microwave method provides a time-efficient alternative (1 hour vs. extended reflux) with comparable efficiency. In contrast, synthesis of the achiral N-4 methyl isomer (CAS 87394-57-8) from 2,3-dichloropyridine and N-methylpiperazine proceeds via a mechanistically distinct nucleophilic aromatic substitution pathway where the pre-methylated nitrogen cannot participate in the same enantioselective coupling, fundamentally altering the synthetic strategy and the stereochemical outcome of any downstream functionalization .

microwave-assisted synthesis process chemistry chiral piperazine synthesis N-arylation

Privileged Pharmacophoric Motif: 3-Chloropyridin-2-ylpiperazine Confirmed as Essential for TRPV1 Antagonism in Focused Library Screening

In a systematic library-based SAR exploration of piperazinyl-aryl TRPV1 antagonists, four sequential 48-member libraries were constructed and screened [1]. The third library most informatively demonstrated that 3-substituted pyridin-2-ylpiperazines—specifically 3-Cl, 3-CH₃, and 3-CF₃ substituents on the pyridine ring—were strongly favored for antagonist activity. Critically, library 2, which contained no 3-substituted pyridines, yielded only low-affinity agonists and antagonists, directly establishing the 3-chloropyridin-2-yl moiety as a requisite pharmacophoric feature [1]. The target compound (CAS 393513-95-6) embodies this privileged 3-chloropyridin-2-yl architecture while additionally incorporating the (R)-3-methyl substituent, combining two validated SAR determinants in a single chiral building block. A subsequent Topomer-CoMFA study on piperazinyl-aryl TRPV1 antagonists (2017) further validated this pharmacophore model, enabling virtual screening that identified novel antagonists based on the same core scaffold [2].

pharmacophore TRPV1 focused library structure-activity relationship 3-chloropyridine

Physicochemical Differentiation: Computed LogP, TPSA, and Boiling Point Distinguish (R)-3-Methylpiperazine from Des-Methyl and N-Methyl Isomers

Computed physicochemical properties differentiate the target compound (CAS 393513-95-6) from its closest structural analogs in ways relevant to formulation, purification, and bioavailability optimization . The target compound has a computed LogP of 1.93 and TPSA of 28.16 Ų, placing it within favorable drug-like chemical space. Its boiling point of 335.1 °C at 760 mmHg and density of 1.157 g/cm³ provide practical parameters for distillation and handling . The des-methyl analog (CAS 87394-55-6, 1-(3-chloropyridin-2-yl)piperazine) has a lower molecular weight (197.66 g/mol vs. 211.69 g/mol) and altered LogP due to the absence of the methyl group, affecting both its chromatographic behavior and membrane permeability. The N-4 methyl isomer (CAS 87394-57-8) shares the same molecular formula and weight (211.69 g/mol) but is achiral, which can influence crystallization behavior and chiral chromatographic resolution requirements during purification [1].

physicochemical properties LogP TPSA boiling point drug-likeness

Dual-Application Versatility: The (R)-Scaffold Bridges TRPV1 Pain Pharmacology and RyR-Targeting Insecticide Discovery

The (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine scaffold uniquely spans two therapeutically and agriculturally important ion channel target classes. In TRPV1 pharmacology, benzimidazole derivatives built from this scaffold achieve nanomolar antagonist potency (IC₅₀ = 90 nM at human TRPV1) [1]. In agrochemical research, piperazine-containing diamide derivatives targeting the insect ryanodine receptor (RyR)—the same target engaged by the blockbuster insecticide chlorantraniliprole—incorporate piperazine as a core linker motif [2]. The 2021 study by Li et al. demonstrated that novel piperazine-containing heterocyclic mono-/di-/tri-amide derivatives exhibit favorable insecticidal potentials against diamondback moth (Plutella xylostella) and oriental armyworm (Mythimna separata), with some compounds achieving LC₅₀ values as low as 0.0022–0.0081 mg/L against diamondback moth [2]. While these advanced amide derivatives are several synthetic steps beyond the target compound, the (R)-3-methylpiperazine moiety provides the chiral backbone upon which SAR exploration depends. No other single building block offers this specific combination of 3-chloropyridin-2-yl pharmacophore and (R)-configured 3-methylpiperazine in a form suitable for divergent synthesis toward both therapeutic and agrochemical endpoints [3].

TRPV1 ryanodine receptor dual application agrochemical pain pharmacology

Optimal Research and Industrial Application Scenarios for (R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine (CAS 393513-95-6)


Enantioselective Synthesis of TRPV1 Antagonist Benzimidazole Lead Compounds

Medicinal chemistry teams pursuing TRPV1 antagonists for pain indications should procure the (R)-enantiomer (CAS 393513-95-6) as the chiral building block for constructing 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazole lead series. As demonstrated by Ognyanov et al. (2006), the (R)-3-methylpiperazine scaffold is coupled via microwave-assisted synthesis (90% yield, 240 °C, NMP) to generate key intermediates that, upon further functionalization, yield TRPV1 antagonists with IC₅₀ values as low as 90 nM at human TRPV1 . Use of the racemic mixture (CAS 1017789-43-3) or (S)-enantiomer (CAS 847829-76-9) in this synthetic sequence would produce stereochemically undefined or inactive products, undermining SAR interpretability [1].

Chiral Intermediate for Ryanodine Receptor-Targeting Insecticide Discovery Programs

Agrochemical discovery groups exploring novel RyR-targeting insecticides based on the piperazine-containing diamide chemotype should utilize (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine as a chiral building block for constructing mono-, di-, and tri-amide derivative libraries. Li et al. (2021) demonstrated that piperazine-containing amide derivatives achieve LC₅₀ values of 0.0022–0.0081 mg/L against diamondback moth, competitive with commercial diamide benchmarks [2]. The 3-chloropyridin-2-yl group is critical: it mirrors the chloropyridinyl moiety present in the commercial RyR insecticides chlorantraniliprole and cyantraniliprole, while the (R)-3-methyl substituent introduces stereochemical diversity underexplored in current agrochemical patents [3].

Pharmacophore-Validated Reference Standard for TRPV1 Screening Library Design

Computational chemistry and screening groups designing focused TRPV1 antagonist libraries should include this compound as a pharmacophore-validated core scaffold. Focused library screening has explicitly confirmed that 3-substituted pyridin-2-ylpiperazines—particularly 3-Cl, 3-CH₃, and 3-CF₃—are privileged for TRPV1 antagonism, while unsubstituted pyridine libraries yield only low-affinity compounds [4]. The Topomer-CoMFA model (2017) built on piperazinyl-aryl TRPV1 antagonists provides a validated computational framework (q² > 0.6) for virtual screening using this scaffold as a query template [5]. Procuring the enantiopure (R)-form ensures that any hits identified through virtual screening can be directly synthesized and tested without chiral resolution steps.

Process Chemistry Development for Scalable Chiral Piperazine Intermediate Production

Process R&D teams tasked with scaling up chiral piperazine intermediates for preclinical or pilot-plant supply can leverage the established microwave-assisted protocol (90% yield, 1 h) as a starting point for optimization . The compound's physicochemical profile—boiling point 335.1 °C, density 1.157 g/cm³, and flash point 156.5 °C—provides practical parameters for distillation-based purification and safe handling at scale . The presence of a single stereocenter simplifies chiral analytical method development (e.g., chiral HPLC or SFC) compared to intermediates with multiple stereocenters, reducing quality control burden during technology transfer.

Quote Request

Request a Quote for (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.